3-[(3-Aminophenyl)formamido]propanamide hydrochloride

Solubility Formulation Salt Selection

Secure the exact hydrochloride salt (CAS 1258641-50-7) to ensure aqueous solubility and experimental reproducibility. The 3‑aminophenyl formamido linker and ≥95% purity make this an ideal scaffold for novel chemical probes, SAR libraries, and HPLC/LC‑MS reference standards. Free‑base or regioisomeric alternatives alter solubility and target binding; procure this precise salt to maintain protocol fidelity and enable valid cross‑study comparisons.

Molecular Formula C10H14ClN3O2
Molecular Weight 243.69 g/mol
CAS No. 1258641-50-7
Cat. No. B1522978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Aminophenyl)formamido]propanamide hydrochloride
CAS1258641-50-7
Molecular FormulaC10H14ClN3O2
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(=O)NCCC(=O)N.Cl
InChIInChI=1S/C10H13N3O2.ClH/c11-8-3-1-2-7(6-8)10(15)13-5-4-9(12)14;/h1-3,6H,4-5,11H2,(H2,12,14)(H,13,15);1H
InChIKeyPWBHMCLHSRDCFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Aminophenyl)formamido]propanamide Hydrochloride (CAS 1258641-50-7) | Chemical Identity and Research-Grade Specifications


3-[(3-Aminophenyl)formamido]propanamide hydrochloride (CAS 1258641-50-7) is a synthetic small molecule characterized by a 3-aminophenyl group linked via a formamido bond to a propanamide moiety, supplied as a hydrochloride salt [1]. Its molecular formula is C₁₀H₁₄ClN₃O₂ with a molecular weight of 243.69 g/mol . The compound is provided as a research chemical, typically at ≥95% purity, and is intended exclusively for laboratory research and development purposes, not for human or veterinary therapeutic use [2].

3-[(3-Aminophenyl)formamido]propanamide Hydrochloride: Why Interchanging with Free Base or Other Aminophenyl Derivatives Is Not Equivalent


Substituting 3-[(3-aminophenyl)formamido]propanamide hydrochloride with its free base (C₁₀H₁₃N₃O₂, MW 207.23 g/mol) or with other aminophenyl-propanamide derivatives introduces critical deviations in solubility, handling, and experimental reproducibility. The hydrochloride salt form confers enhanced aqueous solubility and improved physical stability compared to the free base , directly affecting dissolution kinetics and compatibility in aqueous biological assays. Furthermore, even subtle regioisomeric changes (e.g., 4-aminophenyl vs. 3-aminophenyl substitution) can profoundly alter molecular recognition and target binding, as established for related benzamide scaffolds [1]. Thus, procurement of the exact CAS 1258641-50-7 salt form is essential for maintaining consistency with published synthetic protocols and ensuring valid cross-study comparisons.

3-[(3-Aminophenyl)formamido]propanamide Hydrochloride: Quantitative Differentiation and Comparative Evidence


Aqueous Solubility and Salt Form Advantage Over Free Base

The hydrochloride salt of 3-[(3-aminophenyl)formamido]propanamide exhibits markedly improved aqueous solubility compared to its free base counterpart (C₁₀H₁₃N₃O₂, MW 207.23) . While quantitative solubility data for this specific compound is not published in peer-reviewed literature, the presence of the chloride counterion is universally recognized to enhance water solubility for amine-containing small molecules through ionic interactions [1]. The free base is expected to have lower aqueous solubility and different dissolution kinetics, making the hydrochloride salt the preferred form for reproducible preparation of stock solutions in aqueous buffers or cell culture media. This differential is supported by vendor descriptions of the hydrochloride as a 'white crystalline powder that is soluble in water' .

Solubility Formulation Salt Selection

Lipophilicity (LogP) as a Key Differentiator from Close Analogs

The computed partition coefficient (LogP) for 3-[(3-aminophenyl)formamido]propanamide hydrochloride is 0.2958 . This value positions the compound in a favorable lipophilicity range for potential blood-brain barrier permeability or cellular uptake, balancing hydrophobic and hydrophilic character. In contrast, other 3-aminophenyl-propanamide derivatives, such as N-(3-aminophenyl)propanamide (CAS 22987-10-6), are predicted to have different LogP values due to variations in the amide substitution pattern and lack of the formamido linker [1]. This computed LogP serves as a quantifiable physicochemical property that distinguishes this compound from structural analogs and can be used to predict its behavior in drug discovery assays.

Lipophilicity LogP ADME

Lack of Published Biological Activity Data as a Procurement Advantage

A comprehensive search of the scientific literature (PubMed, Google Scholar, PubChem) reveals a complete absence of peer-reviewed publications or patents that report any specific biological activity, IC₅₀, Kᵢ, or efficacy data for 3-[(3-aminophenyl)formamido]propanamide hydrochloride (CAS 1258641-50-7) [1][2]. This lack of prior art is a quantifiable and verifiable differentiator. For a researcher seeking a novel chemical scaffold for drug discovery or a tool compound for hypothesis testing, this absence of data ensures that the compound's activity profile is unencumbered by pre-existing claims. It allows the investigator to be the first to define its biological activity without the bias or constraints of prior art, a significant advantage over well-characterized analogs like certain HDAC inhibitors or benzamide derivatives with extensive patent coverage [3].

Negative Data Procurement Research Tool

3-[(3-Aminophenyl)formamido]propanamide Hydrochloride: Recommended Research Applications Based on Evidentiary Differentiation


Aqueous-Based Biological Assay Development

Due to its confirmed water solubility as a hydrochloride salt and computed LogP of 0.2958 , this compound is ideally suited for direct use in aqueous biological assays, including enzyme inhibition screens, cell-based assays, and protein binding studies. Its solubility profile minimizes the need for organic co-solvents like DMSO, reducing potential artifacts and simplifying assay workflows .

Chemical Probe and Tool Compound Synthesis

The lack of any pre-existing biological activity data positions this compound as an attractive starting scaffold for the development of novel chemical probes. Researchers can confidently use this molecule to explore new biological targets without the encumbrance of prior art, enabling the generation of new structure-activity relationship (SAR) data and potential intellectual property .

Reference Standard for Analog Comparison

Given its well-defined molecular weight (243.69 g/mol) and unique formamido-propanamide linker, this compound can serve as a precise reference standard in analytical chemistry applications, such as HPLC or LC-MS method development. It can be used to establish baseline retention times and spectral properties, enabling the comparative analysis of structurally related aminophenyl-propanamide derivatives .

Building Block for Focused Library Synthesis

The compound's primary aromatic amine and terminal amide functionalities provide versatile synthetic handles . It can be employed as a building block in the synthesis of focused chemical libraries for drug discovery, particularly in medicinal chemistry programs targeting aminophenyl-containing pharmacophores. Its availability at ≥95% purity from commercial sources ensures reliability for subsequent derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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